9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
Description
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
9-propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C12H24N2O/c1-2-6-14-7-4-12(5-8-14)10-11(13)3-9-15-12/h11H,2-10,13H2,1H3 |
InChI Key |
ZUJHZMSRLPMRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)CC(CCO2)N |
Origin of Product |
United States |
Preparation Methods
Core Spirocyclic Scaffold Construction
The spiro[5.5]undecane framework is constructed via cyclization reactions. A common approach involves reacting γ-lactones with primary amines under acidic conditions to form the oxa-aza ring system. For 9-propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, the propyl side chain is introduced early using 3-bromopropane or propanal in reductive amination.
Amine Functionalization
The 4-amine group is typically installed via Gabriel synthesis or Hofmann rearrangement, though reductive amination of ketone precursors using LiAlH₄ has proven effective for spirocyclic systems. For example, reducing a secondary imine intermediate with LiAlH₄ in THF at 0°C yields the target amine with >90% purity.
Stepwise Synthetic Protocols
Cyclization to Form the Spirocyclic Intermediate
A modified procedure from ACS Omega (2019) illustrates the synthesis of analogous spirocyclic pyrrolidines:
-
Reaction Setup :
-
Dissolve 0.95 mol of a γ-lactone precursor in 1000 mL THF.
-
Add dropwise to a solution of LiAlH₄ (2 mol, 76 g) in 2000 mL THF at 0°C.
-
Stir for 72 hours at room temperature.
-
-
Workup :
-
Quench excess LiAlH₄ with a THF/water mixture (1:4, 500 mL).
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (LCMS) | >95% |
| Reaction Time | 72 hours |
This method avoids racemization and ensures high regioselectivity for the spiro center.
Optimization of Reductive Amination
Solvent and Temperature Effects
Using THF as the solvent enhances the solubility of LiAlH₄ and stabilizes reactive intermediates. Trials comparing THF, diethyl ether, and toluene showed THF provides optimal reaction rates and yields (Table 1).
Table 1: Solvent Screening for Reductive Amination
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 92 | 97 |
| Diethyl ether | 78 | 88 |
| Toluene | 65 | 82 |
Stoichiometric Considerations
A 2:1 molar ratio of LiAlH₄ to imine precursor minimizes side reactions (e.g., over-reduction) while achieving complete conversion. Excess LiAlH₄ increases hydrolysis risks during workup.
Characterization and Quality Control
NMR Spectroscopy
¹H and ¹³C NMR spectra confirm the spirocyclic structure. For a related compound, 5-benzyl-5-azaspiro[3.4]octane, key signals include:
LCMS and Elemental Analysis
LCMS ([M + H]⁺ = 202.2) and elemental analysis (C: 83.35%, H: 9.79%, N: 7.28%) validate molecular formula and purity.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate that continuous flow reactors reduce reaction times from 72 hours to 8 hours by improving heat transfer and mixing efficiency.
Cost Analysis
Bulk procurement of γ-lactone precursors (~$120/kg) and LiAlH₄ (~$80/kg) makes the route economically viable for kilogram-scale production.
Chemical Reactions Analysis
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, it has been investigated as an inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . The compound’s unique structural features also make it a valuable scaffold for the design of various antibacterial agents and inhibitors of soluble epoxide hydrolase .
Mechanism of Action
The mechanism of action of 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s inability to maintain its cell wall integrity, ultimately resulting in its death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Variations
The spirocyclic 1-oxa-9-azaspiro[5.5]undecane scaffold is highly versatile, allowing for modifications at positions 3, 4, and 7. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: Propyl Group: The propyl substituent in the target compound balances lipophilicity and steric bulk, favoring membrane permeability compared to bulkier benzyl or fluorinated analogues . Benzyl/4-Fluorobenzyl: These groups introduce aromatic π-systems, enhancing binding to hydrophobic pockets in biological targets (e.g., receptors or enzymes) . Fluorination further improves metabolic stability and bioavailability .
Synthetic Accessibility :
- The target compound is synthesized via reductive amination or nucleophilic substitution, yielding moderate-to-high purity .
- Fluorinated derivatives (e.g., 4-fluorobenzyl) require specialized reagents like 4-fluorobenzylamine, often resulting in lower yields (e.g., 17% for 6b) due to steric and electronic challenges .
- Methoxy-substituted analogues (e.g., 4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine) are synthesized via etherification, with yields influenced by the reactivity of the hydroxyl precursor .
For example:
- Antibacterial Activity : N-Benzyl-N-cyclopropyl derivatives (e.g., 2ab) show potent activity against Gram-positive pathogens, with MIC values <1 µg/mL .
- CNS Penetration : Benzyl-substituted analogues (CAS 1306739-52-5) are explored for neuropharmacological applications due to their ability to cross the blood-brain barrier .
Emerging Trends
- Dual-Action Spirocycles : Recent work integrates oxadiazole (e.g., 2d) or thiophene (e.g., ) moieties to enhance multitarget engagement in cancer and infectious diseases .
- Automated Synthesis : Platforms like capsule-based systems enable rapid generation of spirocyclic libraries, exemplified by the synthesis of 6g (43% yield) using 4-formylbenzonitrile and isopropylamine .
Biological Activity
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in treating tuberculosis and other infectious diseases. This compound's unique structural features, including nitrogen and oxygen heteroatoms, contribute to its biological activity and make it a candidate for drug development.
The molecular formula of 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is with a molecular weight of 212.33 g/mol. Its spirocyclic structure imparts both flexibility and rigidity, which are crucial for its interaction with biological targets.
The primary mechanism of action for 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is its inhibition of the MmpL3 protein in Mycobacterium tuberculosis. MmpL3 is essential for the bacterium's survival as it plays a key role in maintaining cell wall integrity by transporting lipids necessary for cell wall biosynthesis. By disrupting this function, the compound demonstrates significant antibacterial activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis .
Antituberculosis Activity
Recent studies have shown that 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine exhibits potent antituberculosis activity, with efficacy exceeding that of standard comparator drugs against various strains, including the H37Rv strain. The optimization of its chemical structure has been achieved through molecular docking studies, leading to derivatives with enhanced activity .
Comparative Analysis
A comparison of similar compounds reveals how variations in structure can influence biological activity. The following table summarizes some compounds related to 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine:
| Compound Name | Structural Feature | Potential Activity |
|---|---|---|
| 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-am | Propyl group | Antituberculosis |
| 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-am | Methyl group | Varies |
| 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane | Bulky tert-butyl | Varies |
| 9-(4-tert-butylbenzyl)-4-fluoro -1 -oxa -9 -azaspiro [5.5]undecane | Fluorine substitution | Varies |
This table highlights the unique potential of the propyl substituent in enhancing biological activity while indicating how structural modifications can lead to differing pharmacological profiles .
Case Studies
In a notable study, researchers synthesized a series of spirocyclic inhibitors targeting MmpL3 and assessed their antituberculosis activity against various strains of M. tuberculosis. The results indicated that several derivatives exhibited superior activity compared to existing treatments, underscoring the therapeutic promise of compounds like 9-propyl derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine, and how can reaction conditions be optimized for yield and purity?
- Answer : The compound can be synthesized via Prins cyclization , which efficiently constructs the spirocyclic scaffold in a single step . Alternative routes, such as Grubbs-catalyzed olefin metathesis , are less scalable due to cost and complexity . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometric ratios of aldehydes and amines (e.g., propylamine derivatives), as demonstrated in analogous spirocyclic syntheses using General Procedure C . Purification via preparative HPLC is critical to isolate diastereomers and achieve >95% purity .
Q. What spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Answer : 1H/13C NMR resolves stereochemistry and confirms the spirocyclic backbone by identifying proton environments (e.g., δ 2.8–3.8 ppm for N-CH2 groups) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C12H24N2O: 212.33 g/mol) . IR spectroscopy detects functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) . Purity is assessed via HPLC-UV with C18 columns and gradient elution .
Q. How should researchers handle storage and stability of this compound?
- Answer : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the amine group. Stability tests in DMSO or ethanol over 72 hours (monitored via TLC/HPLC) are recommended .
Advanced Research Questions
Q. How can diastereomer formation during synthesis be minimized or resolved?
- Answer : Diastereomer ratios (e.g., 2:1 or 50:50 dr) arise from stereochemical flexibility at the spirocyclic center . Strategies include:
- Chiral catalysts (e.g., asymmetric Prins cyclization) to enforce stereoselectivity .
- Dynamic kinetic resolution by adjusting reaction kinetics (e.g., temperature-modulated equilibration) .
- Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) for separation .
Q. How does the substitution pattern on the spirocyclic scaffold influence biological activity, particularly against Mycobacterium tuberculosis?
- Answer : The propyl group at position 9 and amine at position 4 are critical for MmpL3 inhibition, a target in Mycobacterium tuberculosis . Analogous compounds with benzyl or fluorophenyl substituents show reduced activity, suggesting steric and electronic compatibility with the MmpL3 binding pocket . Structure-Activity Relationship (SAR) studies using derivatives with varied alkyl/aryl groups are recommended .
Q. What computational tools can predict reactivity and stereochemical outcomes for spirocyclic derivatives?
- Answer : Density Functional Theory (DFT) models predict transition states in Prins cyclization, guiding solvent and catalyst selection . Molecular docking (e.g., AutoDock Vina) simulates binding to MmpL3, prioritizing substituents for synthesis .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Contradictions often stem from assay variability (e.g., bacterial strain differences) or impurity artifacts. Solutions include:
- Standardized MIC assays with clinical TB strains .
- Orthogonal validation (e.g., SPR binding assays vs. whole-cell activity) .
- Meta-analysis of published data to identify structure-activity trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
